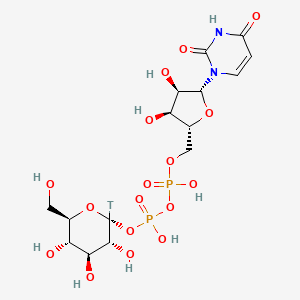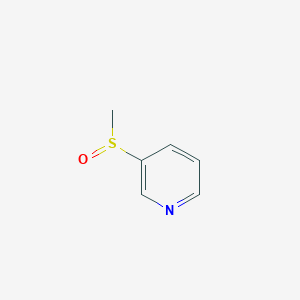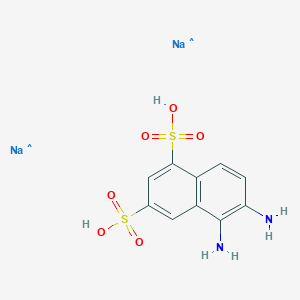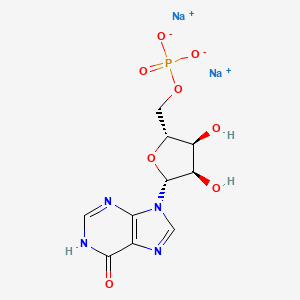
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures starting from commercially available materials. For instance, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized through a three-step procedure, highlighting a general approach to synthesizing complex sulfonate esters. The overall yield was 65%, with structural determination done via NMR, HRMS, and IR techniques (Pan et al., 2020). Similar methodologies apply to the synthesis of compounds with sulfonate groups, indicating a robust approach to compound creation.
Molecular Structure Analysis
The molecular structure of sulfonate compounds is typically characterized by spectroscopic methods such as NMR and IR, as seen in the synthesis and characterization studies. For example, the crystal and molecular structure of 2-aminopyridinium-4-hydroxybenzenosulfonate was elucidated using FT-IR, FT-Raman spectroscopies, and X-ray crystallography. This detailed analysis aids in understanding the interactions and arrangement in crystals, such as hydrogen bonding and the role of intermolecular interactions (Lorenc et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving sulfonate compounds can vary widely, including substitutions and eliminations. For instance, the synthesis of Methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate involved bromination–dehydrobromination reactions, demonstrating the reactivity of sulfonate esters towards nucleophilic attacks and the formation of Michael adducts (Vasin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Application Summary
“(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate” is used in the synthesis of (S)-(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido [2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate di (4-methylbenzenesulfonate), or a solvate, hydrate, or polymorph thereof .
Methods of Application
The specific methods for the synthesis of these compounds are detailed in the patents referenced . These methods involve complex organic chemistry procedures and the use of various reagents and catalysts.
Results or Outcomes
The result of these procedures is the successful synthesis of the target compound, which can then be used in further research and applications .
Eigenschaften
IUPAC Name |
2-hydroxyethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQNQGPNCRYWKY-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate | |
CAS RN |
86150-61-0 |
Source


|
| Record name | 2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086150610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYETHYL 2-AMINO-3-METHYLBUTANOATE 4-METHYLBENZENESULFONATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4L2PN5XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-Dimethoxy-4-[2-(dimethylamino)ethenyl]-3-nitropyridine](/img/structure/B1146290.png)










